5-(2-Methylpropyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropyl)piperazin-2-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
5-(2-Methylpropyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism Of Action
5-(2-Methylpropyl)piperazin-2-one acts as a potent inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, a serine/threonine kinase that regulates various cellular processes. 5-(2-Methylpropyl)piperazin-2-oneβ is involved in the regulation of glycogen synthesis, protein synthesis, and cell cycle progression. Inhibition of 5-(2-Methylpropyl)piperazin-2-oneβ by 5-(2-Methylpropyl)piperazin-2-one leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
5-(2-Methylpropyl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, a key component of the Wnt/β-catenin pathway, in various cell types. Additionally, it has been shown to increase the levels of neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function. Furthermore, it has been shown to decrease the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
5-(2-Methylpropyl)piperazin-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of 5-(2-Methylpropyl)piperazin-2-oneβ, which allows for the specific modulation of the Wnt/β-catenin pathway. Additionally, it has been shown to exhibit good pharmacokinetic properties, including good bioavailability and brain penetration. However, one limitation of 5-(2-Methylpropyl)piperazin-2-one is its potential toxicity, which may limit its therapeutic applications.
Future Directions
There are several future directions for the research of 5-(2-Methylpropyl)piperazin-2-one. One direction is the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying its neuroprotective effects. Furthermore, the development of more potent and selective inhibitors of 5-(2-Methylpropyl)piperazin-2-oneβ may lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of 5-(2-Methylpropyl)piperazin-2-one involves the reaction of 2-piperazinone with 2-methylpropan-1-amine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the final product. This synthesis method has been optimized to yield high purity and high yield of 5-(2-Methylpropyl)piperazin-2-one.
properties
CAS RN |
106607-78-7 |
---|---|
Product Name |
5-(2-Methylpropyl)piperazin-2-one |
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-6(2)3-7-4-10-8(11)5-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
AFBPLPMOIDXYMR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CNC(=O)CN1 |
Canonical SMILES |
CC(C)CC1CNC(=O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.